2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946378-41-2
VCID: VC11923167
InChI: InChI=1S/C22H26N4O4S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-8-6-7-9-16(15)30-5/h6-9,11,13H,10,12H2,1-5H3,(H,24,27)
SMILES: CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.5 g/mol

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

CAS No.: 946378-41-2

Cat. No.: VC11923167

Molecular Formula: C22H26N4O4S

Molecular Weight: 442.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide - 946378-41-2

Specification

CAS No. 946378-41-2
Molecular Formula C22H26N4O4S
Molecular Weight 442.5 g/mol
IUPAC Name 2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H26N4O4S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-8-6-7-9-16(15)30-5/h6-9,11,13H,10,12H2,1-5H3,(H,24,27)
Standard InChI Key JDTJAXDOZXHDBA-UHFFFAOYSA-N
SMILES CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
Canonical SMILES CC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide, reflects its intricate architecture . Its molecular formula is C₂₂H₂₆N₄O₄S, with a molecular weight of 442.5 g/mol . Key structural features include:

  • A pyrido[2,3-d]pyrimidine core substituted with methyl and isobutyl groups.

  • A sulfanyl-acetamide side chain linked to a 2-methoxyphenyl moiety.

Table 1: Key Identifiers and Synonyms

PropertyValue
CAS No.946378-41-2
PubChem CID26844474
SMILESCC(C)CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
InChIKeyJDTJAXDOZXHDBA-UHFFFAOYSA-N
SynonymsAKOS002068413; F2805-0925; VC11923167

Spectroscopic and Computational Data

The InChI (1S/C₂₂H₂₆N₄O₄S/c1-13(2)10-14-11-23-20-18(21(28)26(4)22(29)25(20)3)19(14)31-12-17(27)24-15-8-6-7-9-16(15)30-5/h6-9,11,13H,10,12H2,1-5H3,(H,24,27)) and canonical SMILES provide precise stereochemical details. Computational models predict a planar pyrido-pyrimidine ring system with torsional flexibility in the isobutyl and methoxyphenyl substituents .

Synthesis and Preparation

Challenges in Synthesis

  • Steric hindrance from the isobutyl group complicates C5 functionalization .

  • Oxidative instability of the sulfanyl bridge necessitates inert atmospheres during reactions .

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated: 3.2) suggests moderate lipophilicity, favoring solubility in dimethyl sulfoxide (DMSO) or dichloromethane . The methoxyphenyl group enhances π-π stacking potential, while the acetamide moiety contributes to hydrogen bonding. Stability studies are lacking, but analogous dioxopyrido-pyrimidines exhibit decomposition above 200°C .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Reference
Melting Point~215–220°C (decomp.)Analogous compounds
logP3.2PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6PubChem

Future Research Directions

Synthesis Optimization

  • Develop microwave-assisted synthesis to reduce reaction times and improve yields .

  • Explore enzymatic catalysis for stereoselective thiolation .

Biological Screening

  • Prioritize in vitro kinase profiling to identify molecular targets.

  • Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549).

Computational Modeling

  • Perform molecular docking to predict binding affinities for neurological targets (e.g., GABAₐ receptors) .

  • Optimize ADMET properties using QSAR models .

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